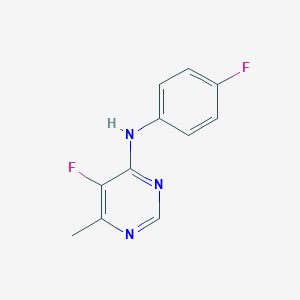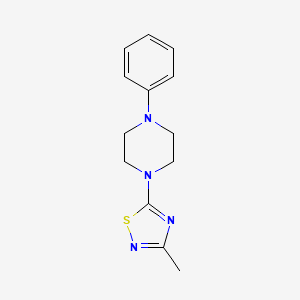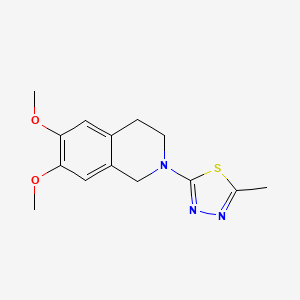![molecular formula C18H21N3O2 B12237204 3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12237204.png)
3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinyl intermediate, followed by the introduction of the methoxyphenyl and pyridinyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one
- 3-(4-methoxyphenyl)pyridin-2-yl)methanol
- 1-methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine
Uniqueness
3-(4-methoxyphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
InChI |
InChI=1S/C18H21N3O2/c1-23-16-8-5-14(6-9-16)7-10-18(22)20-15-12-21(13-15)17-4-2-3-11-19-17/h2-6,8-9,11,15H,7,10,12-13H2,1H3,(H,20,22) |
InChI Key |
OJZLQJNGOCYTII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12237133.png)
![4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine](/img/structure/B12237140.png)
![2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12237142.png)
![4-cyclopropyl-3-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12237153.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B12237157.png)
![2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12237162.png)
![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12237167.png)

![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one](/img/structure/B12237172.png)


![2-{[2-(2,2-Dimethylcyclopropanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12237191.png)
